molecular formula C10H13NO2 B078616 2-Phenyl-1,3-dioxan-5-amine CAS No. 13042-45-0

2-Phenyl-1,3-dioxan-5-amine

Cat. No. B078616
CAS RN: 13042-45-0
M. Wt: 179.22 g/mol
InChI Key: XXLVLPPHZWTLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1,3-dioxan-5-amine is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a cyclic amine that contains a dioxane ring and a phenyl group. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and material science.

Mechanism Of Action

The mechanism of action of 2-Phenyl-1,3-dioxan-5-amine is not fully understood. However, it has been suggested that this compound exerts its anti-tumor activity by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

2-Phenyl-1,3-dioxan-5-amine has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione (GSH), which plays a crucial role in protecting cells from oxidative stress.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Phenyl-1,3-dioxan-5-amine in lab experiments include its high potency and selectivity towards cancer cells. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on 2-Phenyl-1,3-dioxan-5-amine. One potential direction is the development of novel analogs of this compound with improved pharmacological properties. Another direction is the investigation of the potential of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, 2-Phenyl-1,3-dioxan-5-amine is a promising compound with potential applications in various fields, including medicinal chemistry and material science. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop novel analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-Phenyl-1,3-dioxan-5-amine can be achieved through several methods, including the reaction of phenylhydrazine with glyoxal in the presence of a catalytic amount of acetic acid. Another method involves the reaction of 2-phenyl-1,3-dioxolane with ammonia in the presence of a palladium catalyst.

Scientific Research Applications

2-Phenyl-1,3-dioxan-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-tumor activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

CAS RN

13042-45-0

Product Name

2-Phenyl-1,3-dioxan-5-amine

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-phenyl-1,3-dioxan-5-amine

InChI

InChI=1S/C10H13NO2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2

InChI Key

XXLVLPPHZWTLGD-UHFFFAOYSA-N

SMILES

C1C(COC(O1)C2=CC=CC=C2)N

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)N

synonyms

1,3-Dioxan-5-amine,2-phenyl-,trans-(9CI)

Origin of Product

United States

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